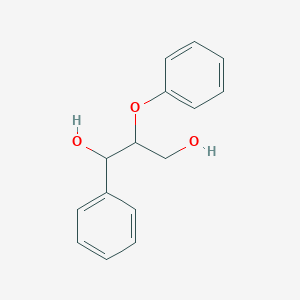
2-Phenoxy-1-phenylpropane-1,3-diol
Übersicht
Beschreibung
2-Phenoxy-1-phenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a white solid with a distinct odor and is known for its reactivity due to the presence of hydroxyl groups . This compound is commonly used as an intermediate in organic synthesis for the production of various other organic compounds .
Vorbereitungsmethoden
2-Phenoxy-1-phenylpropane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reaction of phenoxybenzene with sodium hydroxide . The reaction conditions typically include a controlled temperature and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
2-Phenoxy-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent oxidation . Major products formed from these reactions include various substituted phenylpropane derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors . The hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various biological molecules . These interactions can modulate the activity of enzymes and affect biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Phenoxy-1-phenylpropane-1,3-diol can be compared with other similar compounds such as:
2-Phenyl-1,3-propanediol: This compound has similar structural features but lacks the phenoxy group, which affects its reactivity and applications.
2-Methyl-2-phenoxy-1-phenylpropan-1-ol: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual hydroxyl groups and phenoxy substitution, which confer specific reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
2-phenoxy-1-phenylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-11-14(18-13-9-5-2-6-10-13)15(17)12-7-3-1-4-8-12/h1-10,14-17H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAUKTKCUURWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


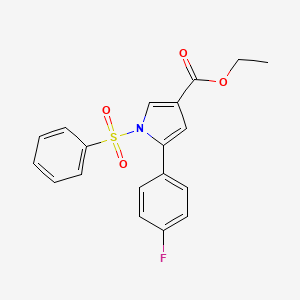
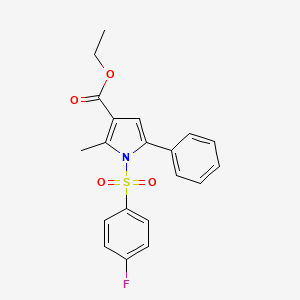

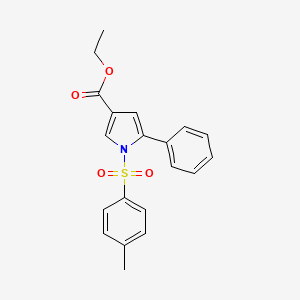
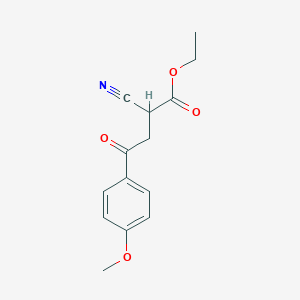
![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)
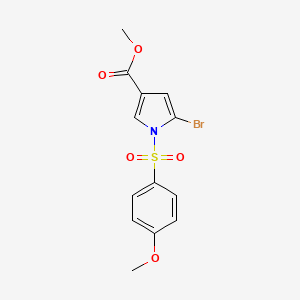
![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)
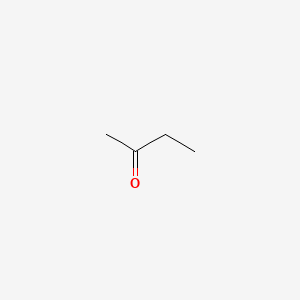
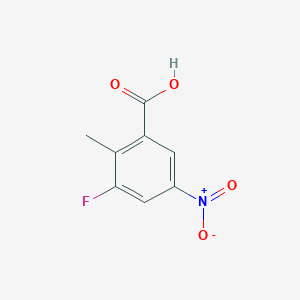
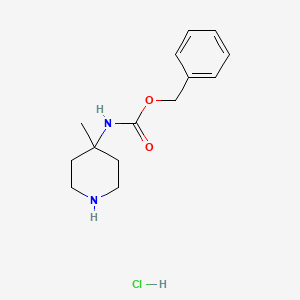
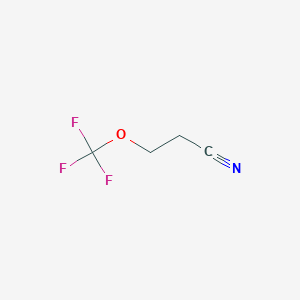
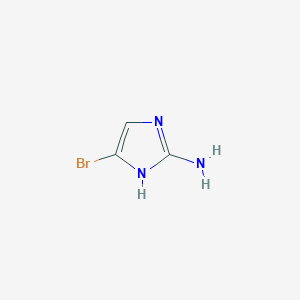
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
